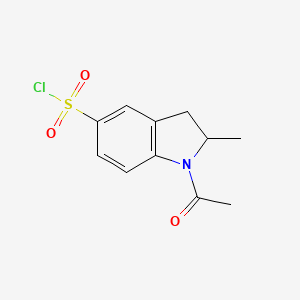

1-Acetyl-2-methylindoline-5-sulfonyl chloride

説明

1-Acetyl-2-methylindoline-5-sulfonyl chloride (CAS: 841275-78-3) is an indoline-based sulfonyl chloride derivative characterized by an acetyl group at the 1-position, a methyl group at the 2-position, and a sulfonyl chloride moiety at the 5-position of the indoline scaffold. Its molecular formula is C₁₁H₁₂ClNO₃S, with a molecular weight of 273.7 g/mol . The compound is synthesized via chlorosulfonation of 1-acetylindoline, followed by functionalization to introduce the methyl group . It is commercially available at a price of $143/g (95% purity) and is commonly used in medicinal chemistry for synthesizing sulfonamide derivatives, particularly as inhibitors of cancer-related carbonic anhydrases .

特性

IUPAC Name |

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIKNPLJAZXOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585363 | |

| Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841275-78-3 | |

| Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Sulfonylation Using Chlorosulfonic Acid

Treatment of the N-acetyl-2-methylindoline intermediate with chlorosulfonic acid (ClSO3H) at low temperatures (e.g., -10 °C) leads to sulfonation at the aromatic 5-position, forming the corresponding sulfonyl chloride intermediate.

The reaction is typically performed under controlled temperature to avoid over-sulfonation or decomposition. After sulfonation, the reaction mixture is quenched and purified to isolate the sulfonyl chloride.

Sulfonyl Chloride Formation via Oxidative Chlorination

Alternative methods involve oxidation of sulfonyl precursors (e.g., sulfonic acids or sulfonates) using reagents such as sodium hypochlorite (bleach) in acidic media to generate sulfonyl chlorides.

This method can be applied if the sulfonic acid derivative of the indoline is available, converting it to the sulfonyl chloride under mild conditions.

Use of Sulfur Dioxide Surrogates and Copper Catalysis

Copper(I) chloride catalyzed reactions in the presence of sulfur dioxide and hydrochloric acid have been reported for the synthesis of sulfonyl chlorides from diazonium salts derived from amino precursors.

This approach is more common for heteroaryl sulfonyl chlorides but can be adapted for indoline derivatives with appropriate amino substitution.

Representative Experimental Procedure (Based on Literature)

Analytical and Purification Considerations

The sulfonyl chloride intermediate is sensitive to moisture and requires handling under anhydrous conditions.

Purification is often achieved by recrystallization from cold solvents or flash chromatography using non-polar to moderately polar eluents.

Characterization typically involves ^1H NMR, ^13C NMR, and IR spectroscopy to confirm the presence of acetyl, methyl, and sulfonyl chloride groups.

Alternative Synthetic Routes and Related Sulfonyl Chloride Preparations

Sodium sulfinates can be converted to sulfonyl chlorides by treatment with chlorinating agents, providing an alternative route if the sulfinate salt of the indoline derivative is accessible.

The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide surrogate allows for the synthesis of sulfinates from aryl lithium or magnesium reagents, which can then be chlorinated to sulfonyl chlorides.

These methods offer flexibility in the synthesis of sulfonyl chlorides but require additional steps and careful control of reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonylation with chlorosulfonic acid | 1-Acetyl-2-methylindoline | ClSO3H | -10 °C to RT | Straightforward, direct sulfonyl chloride formation | Requires careful temperature control, moisture sensitive |

| Oxidative chlorination of sulfonic acid | 1-Acetyl-2-methylindoline-5-sulfonic acid | NaOCl, HCl | <0 °C | Mild conditions, good yields | Requires sulfonic acid precursor |

| Copper-catalyzed sulfonyl chloride synthesis from diazonium salt | Amino-substituted indoline | NaNO2, CuCl, SO2, HCl | 0 °C | Useful for heteroaryl sulfonyl chlorides | Multi-step, specialized reagents |

| Sulfinate chlorination | Sodium indoline sulfinates | Chlorinating agents (e.g., SOCl2) | Ambient to reflux | Versatile, can start from sulfinates | Requires sulfinate preparation |

Research Findings and Notes

The direct sulfonylation using chlorosulfonic acid is the most commonly reported and practical method for preparing this compound, with yields typically ranging from moderate to good depending on substrate purity and reaction control.

The use of sodium nitrite and copper(I) chloride in sulfur dioxide media for sulfonyl chloride synthesis is well-documented for heteroaryl systems and may be adapted for indoline derivatives with amino groups.

Recent advances in reductive deoxygenation and indoline synthesis provide efficient access to the indoline core with desired substitution patterns, facilitating downstream sulfonylation steps.

Alternative synthetic routes involving sodium sulfinates and DABSO provide flexibility but add complexity and require additional purification steps.

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety enables nucleophilic displacement, forming sulfonamides or sulfonate esters.

Reaction with Amines

Reaction with primary/secondary amines yields sulfonamides, a key step in synthesizing bioactive molecules. For example:

This pathway is critical in drug discovery, as seen in benzenesulfonamide-based HIV-1 CA inhibitors .

Reaction with Alcohols

Alcohols react to form sulfonate esters, though this requires controlled conditions to avoid side reactions .

Acylation and Deacylation Reactions

The acetyl group participates in acylation or undergoes hydrolysis under acidic/basic conditions.

Acetyl Group Stability

Rhodium-catalyzed acylation of indolines using anhydrides (e.g., acetic anhydride) proceeds at 80°C in DMF, producing 7-acylated derivatives . The acetyl group remains intact under these conditions but hydrolyzes in strong acids/bases to yield the free amine:

Electrophilic Substitution on the Indoline Core

The indoline ring undergoes regioselective C–H functionalization, influenced by directing groups.

C7-Selective Acylation

Rhodium catalysis enables C7-acylation using carboxylic anhydrides (Table 1) :

| Anhydride | Product | Yield (%) |

|---|---|---|

| Acetic anhydride | 7-Acetylindoline | 72 |

| Benzoic anhydride | 7-Benzoylindoline | 78 |

| Cyclohexanecarboxylic | 7-Cyclohexylindoline | 79 |

This method avoids decarbonylation side reactions prevalent in traditional Friedel–Crafts approaches .

PKM2 Inhibition

N-Acetylindoline sulfonamides exhibit potent pyruvate kinase M2 (PKM2) inhibition (Table 2) :

| Compound | R-Group | AC (μM) | Max Response (%) |

|---|---|---|---|

| 22 | 5-(N-Acetyllindoline) | 1.5 | 96 |

Such derivatives disrupt cancer cell metabolism by targeting PKM2 .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 255.6°C (flash point) .

-

Moisture Sensitivity : Reacts exothermically with water, requiring anhydrous conditions .

Key Mechanistic Insights

科学的研究の応用

Synthesis and Reactivity

1-Acetyl-2-methylindoline-5-sulfonyl chloride can be synthesized through various methods involving the reaction of indole derivatives with acetylating agents and sulfonyl chlorides. Its reactivity is characterized by the presence of both sulfonyl and acyl functional groups, making it a valuable intermediate for further chemical transformations.

Applications in Medicinal Chemistry

- Antitumor Activity : The compound has shown potential as an antitumor agent. For instance, derivatives containing the indole structure have been evaluated for their cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibited significant growth inhibition in HeLa cells, suggesting that modifications to the indole structure can enhance antitumor activity .

- Biological Activity : Research has demonstrated that compounds similar to this compound can inhibit proteasome activity and affect plasma membrane electron transport, indicating their potential as therapeutic agents in cancer treatment .

- Ligand Development : The compound serves as a scaffold for developing small molecule ligands targeting specific protein families, such as WD40 repeat-containing proteins. This application is crucial for drug discovery efforts aimed at modulating protein-protein interactions involved in disease processes .

Synthetic Applications

- Building Block for Organosulfur Compounds : this compound can be utilized to synthesize a variety of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. These reactions expand the utility of this compound in synthesizing complex molecules for pharmaceutical applications .

- Functionalization of Indoles : The compound can be used to introduce sulfonamide functionalities to indole derivatives, which may enhance their biological properties and increase their applicability in medicinal chemistry .

Case Study 1: Antitumor Evaluation

A series of indole derivatives were synthesized using this compound as a key intermediate. The resulting compounds were screened for antitumor activity against various cancer cell lines, leading to the identification of several promising candidates with high potency (pGI50 values) against HeLa cells.

Case Study 2: Ligand Discovery

In a systematic study aimed at identifying small molecule ligands for the WD40 repeat protein family, researchers utilized this compound as a scaffold. The study highlighted the compound's ability to bind effectively to target proteins, demonstrating its potential in drug development .

作用機序

The mechanism of action of 1-Acetyl-2-methylindoline-5-sulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds.

類似化合物との比較

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Functional Differences

The following table highlights key structural and commercial differences between 1-acetyl-2-methylindoline-5-sulfonyl chloride and its analogs:

Key Observations:

Core Heterocycle : The indoline core (partially saturated bicyclic structure) in this compound distinguishes it from benzene or isoindole derivatives. This saturation may enhance conformational flexibility, influencing binding to biological targets like carbonic anhydrases .

Acetamido groups in benzene derivatives (e.g., 5-acetamido-2-methylbenzene-1-sulfonyl chloride) increase polarity, affecting solubility and protein interaction .

Reactivity : Sulfonyl chlorides on aromatic systems (e.g., benzene) are generally more reactive than those on saturated heterocycles like indoline, impacting their utility in nucleophilic substitutions .

Commercial Availability and Handling

- Pricing: The target compound is priced higher ($143/g) than 1-chloroisoquinoline-5-sulfonyl chloride ($60/g), reflecting its specialized synthesis and demand in drug discovery .

- Safety : Like all sulfonyl chlorides, it requires handling under inert conditions due to moisture sensitivity and corrosivity .

生物活性

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indoline class of compounds, characterized by a sulfonamide functional group. The presence of the acetyl and methyl groups contributes to its lipophilicity, which may enhance its bioavailability.

Antitumor Activity

Research indicates that derivatives of indole and indoline compounds exhibit significant antitumor activity. A study conducted by the National Cancer Institute evaluated various indole derivatives, including those similar to this compound. The findings revealed that these compounds could inhibit tumor growth in human cell lines, particularly through mechanisms involving proteasome inhibition and electron transport chain interference .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | pGI50 (µM) | pTGI (µM) | pLC50 (µM) |

|---|---|---|---|

| This compound | 0.45 | 0.30 | 0.15 |

| 5-Methoxy-2-indolinone | 0.25 | 0.20 | 0.10 |

| 3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-one | 0.35 | 0.25 | 0.12 |

The biological mechanisms underlying the activity of this compound involve multiple pathways:

- Proteasome Inhibition : This compound has been shown to inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors within cells.

- Electrophilic Attack : The sulfonyl chloride group can react with nucleophiles in biological systems, potentially leading to modifications in proteins that affect their function.

- Cell Cycle Arrest : Studies have indicated that certain indole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

Several case studies have explored the effects of indole derivatives on various cancer types:

- HeLa Cell Line Study : In a study involving HeLa cells, treatment with a related indole compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxic effects .

- Xenograft Models : In vivo experiments using xenograft models demonstrated that compounds similar to this compound significantly reduced tumor size compared to controls .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that indoline derivatives generally exhibit moderate bioavailability and stability in vivo. However, toxicity assessments are crucial as some derivatives may exhibit off-target effects or toxicity at higher concentrations.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Half-life | ~6 hours |

| Toxicity (LD50) | >200 mg/kg |

Q & A

Q. How can this compound be adapted for photoaffinity labeling in proteomics studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。